N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide
Description
N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core linked via a thioether bridge to a 2-oxoethyl group substituted with a thiazol-2-ylamino moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The compound’s synthesis typically involves coupling reactions between benzothiazole-thiol intermediates and activated acylating agents, as seen in analogous compounds (e.g., ).
Key structural attributes include:
- Thioether linkage: Enhances metabolic stability compared to ether or ester analogs.
- Thiazol-2-ylamino group: Contributes hydrogen-bonding and dipole interactions, critical for target selectivity.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S3/c24-16(23-18-20-8-9-26-18)11-27-19-22-14-7-6-13(10-15(14)28-19)21-17(25)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,25)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAZKQYVYCDKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as thiazole derivatives and benzamide precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the thiazole and benzamide rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multistep reactions involving:
Step 1: Formation of 6-aminobenzo[d]thiazole-2-thiol
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Reacting 2-aminobenzo[d]thiazole with thiourea or sulfur sources under oxidative conditions (e.g., bromine/ammonium thiocyanate) yields 6-thiocyanato derivatives .
Step 2: Thioether Bridging
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6-Aminobenzo[d]thiazole-2-thiol reacts with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents (DMF, THF) to form the thioether linkage .
Step 3: Amide Coupling
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Benzoylation of the free amino group using benzoyl chloride in dichloromethane or dioxane completes the synthesis .
Example Reaction Scheme:
text6-Aminobenzo[d]thiazole-2-thiol + 2-Chloro-N-(thiazol-2-yl)acetamide → Thioether intermediate (K₂CO₃/DMF) + Benzoyl chloride → N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide
Nucleophilic Substitution at Thioether Sulfur
The sulfur atom in the thioether bridge acts as a nucleophilic site:
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Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxide (R–S(=O)–R') or sulfone (R–SO₂–R') derivatives .
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Alkylation : Undergoes S-alkylation with alkyl halides (e.g., CH₃I) in basic conditions .
Amide Hydrolysis
The benzamide group is susceptible to hydrolysis:
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Acidic Hydrolysis : HCl (6M) under reflux cleaves the amide bond to yield benzoic acid and the corresponding amine.
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Basic Hydrolysis : NaOH (2M) generates sodium benzoate and releases the free amine .
Electrophilic Substitution on Aromatic Rings
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Benzothiazole Core : Electrophilic substitution (e.g., nitration, halogenation) occurs at the C-5 position due to electron-donating effects of the thioether .
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Thiazole Ring : Limited reactivity due to electron-withdrawing substituents (amide, thioether), but bromination at C-5 is feasible .
Cyclization Reactions
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Intramolecular Cyclization : Heating in acetic anhydride induces cyclization to form imidazothiazole derivatives via amide–thioether interaction .
Cross-Coupling Reactions
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Suzuki Coupling : The benzothiazole bromo-derivative undergoes Pd-catalyzed coupling with aryl boronic acids to introduce aryl groups .
Reaction Data and Conditions
Stability and Degradation
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties, which have been the focus of various studies. The mechanisms through which it operates include:
- Inhibition of Key Enzymes : The thiazole moiety is known to inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in various cancer cell lines through interactions with Bcl-2 family proteins, disrupting their anti-apoptotic functions .
Case Studies on Anticancer Efficacy
Several studies have highlighted the compound's efficacy against different cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines, including A549 (human lung adenocarcinoma) and U251 (human glioblastoma). The structure-activity relationship (SAR) indicated that modifications on the indole ring enhance activity against specific types of cancer .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 23.30 ± 0.35 |
| U251 | >1000 |
Antimicrobial Activity
The thiazole component of N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide also demonstrates significant antimicrobial properties:
- Inhibition Studies : Research indicates that derivatives of thiazoles exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .
Antimicrobial Screening Results
The following table summarizes the antimicrobial efficacy against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 50 |
Mechanism of Action
The mechanism of action of N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzo[d]oxazole Derivatives (Compound 12 Series, )
Compounds such as 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide (12d) replace the benzo[d]thiazole with benzo[d]oxazole. For example, 12d showed IC₅₀ values of 8.2 µM against HepG2 cells, comparable to benzothiazole derivatives but with distinct effects on Bcl-2 and Caspase-3 expression.
Pyridine/Pyrimidine-Substituted Analogs (Compounds 7q–7t, )
Compound 7t (2-Methoxy-N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide) differs by a methoxy group on the benzamide. This modification increases polarity, reflected in its higher melting point (237.7–239.1°C vs.
Substituent Effects on Bioactivity
Halogenated Derivatives ()
- 7r (Chloro-substituted pyridine) : Exhibited 77% yield and moderate cytotoxicity, suggesting halogens enhance electrophilic interactions but may reduce metabolic stability.
- 5.2 (Chloro-phenyltriazinoquinazoline, ): Demonstrated 87.2% yield and IR/NMR profiles indicating stable amide bonds, though biological data are unspecified.
Amino and Alkyl Substituents ()
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide (): The amino group at the 6-position enhances corrosion inhibition properties, highlighting the role of electron-donating groups in non-biological applications.
- Compound 11 (Tetrahydrobenzo[d]thiazole, ) : Cyclic constraints in the tetrahydrobenzo[d]thiazole core improve dopamine D3 receptor selectivity (m/z = 429 [M+H]⁺), suggesting conformational rigidity benefits target binding.
Physicochemical and Spectral Comparisons
Table 1: Key Data for Selected Analogues
Mechanistic Insights from Related Compounds
- Apoptosis Modulation () : Benzo[d]oxazole derivatives (e.g., 12d) downregulate Bcl-2 and upregulate Bax, indicating pro-apoptotic mechanisms. The target compound’s thiazole group may similarly influence apoptotic pathways.
- Receptor Selectivity () : Tetrahydrobenzo[d]thiazole derivatives show high D3 receptor affinity due to cyclobutyl-hydroxy groups. The target compound’s flexible thioether bridge may favor different targets, such as kinases or caspases.
Biological Activity
N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide is a complex compound that incorporates thiazole and benzothiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research.
Chemical Structure and Synthesis
The compound features a thiazole ring linked to a benzamide structure, which enhances its pharmacological potential. The synthesis of related thiazole derivatives has been explored extensively in the literature, often involving multi-step reactions that yield various functionalized products with significant biological activities .
Antimicrobial Activity
Thiazole and benzothiazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have demonstrated varying degrees of antibacterial and antifungal activities. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 100 μg/mL against Enterococcus faecalis and antifungal activity against Candida albicans .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1b | 100 | E. faecalis |
| 5b | 4.01 | A. niger |
| 5c | 4.23 | A. niger |
Anticancer Activity
The anticancer potential of benzothiazole derivatives is well-documented, with compounds inducing apoptosis in various cancer cell lines. For example, one derivative demonstrated IC50 values of 1.2 nM against SKRB-3 cells and showed significant inhibition of cell proliferation in HepG2 cells through apoptosis induction .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| SKRB-3 | 1.2 | Apoptosis induction |
| SW620 | 4.3 | Cell cycle arrest |
| A549 | 44 | Apoptosis induction |
The biological activity of thiazole and benzothiazole compounds often involves the modulation of various cellular pathways. Research indicates that these compounds can inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, they may act as reactive oxygen species (ROS) scavengers, thereby protecting cells from oxidative stress .
Case Studies
Several studies highlight the effectiveness of thiazole-based compounds in preclinical models:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against multiple pathogens, showing that certain derivatives had potent effects comparable to established antibiotics .
- Anticancer Properties : In vitro assays demonstrated that specific benzothiazole derivatives significantly inhibited the growth of cancer cell lines such as MCF-7 and HeLa, suggesting their potential as therapeutic agents in oncology .
- Neuroprotective Effects : Some thiazole derivatives have shown neuroprotective properties in models of ischemia/reperfusion injury, indicating their versatility beyond antimicrobial and anticancer applications .
Q & A
Q. How do researchers prioritize derivatives for further development?
- Methodological Answer : Derivatives are ranked using multiparameter optimization (MPO) scoring, incorporating potency (IC <1 µM), solubility (LogP <3), and ADMET profiles (e.g., hERG inhibition <50% at 10 µM). High-throughput screening (HTS) in 3D tumor spheroids identifies candidates with improved penetration. Patent landscapes (e.g., USPTO) guide novelty assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
